1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Propriétés
IUPAC Name |
1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-6-17-10-7-8-12-19(17)26-24(31)22-15(2)30(29-28-22)14-20-16(3)34-25(27-20)18-11-9-13-21(32-4)23(18)33-5/h7-13H,6,14H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZWZYJPLUMQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 465.5 g/mol. Its structure features a triazole ring and an oxazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N5O4 |
| Molecular Weight | 465.5 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of COX Enzymes : The compound is structurally related to known COX inhibitors. COX enzymes play critical roles in inflammation and pain pathways. Studies have shown that derivatives with similar structures exhibit selective inhibition of COX-II, which is associated with inflammatory processes .
- Antimicrobial Activity : Preliminary studies suggest that compounds with triazole and oxazole functionalities display antimicrobial properties. These activities are often linked to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
- Anticancer Potential : Some derivatives of triazole compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
In Vitro Studies
- COX Inhibition : A study evaluated the inhibitory activity of the compound against COX-I and COX-II enzymes. The compound demonstrated a significant inhibitory effect on COX-II with an IC50 value comparable to standard drugs like Celecoxib .
- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Case Study on Inflammation : A study involving animal models of inflammation showed that administration of the compound led to a reduction in inflammatory markers and pain response, supporting its potential use as an anti-inflammatory agent .
- Cancer Cell Line Testing : The effectiveness of the compound was tested on several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with triazole moieties often exhibit anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, triazole derivatives have been explored for their ability to inhibit angiogenesis and metastasis in various cancer models.
Antimicrobial Properties
The presence of the oxazole and triazole rings in the compound suggests potential antimicrobial activity. Compounds containing these functional groups have been reported to possess significant antibacterial and antifungal properties. Investigations into the specific antimicrobial efficacy of this compound could lead to the development of new antibiotics or antifungal agents.
Neuroprotective Effects
Emerging studies suggest that compounds similar to this one may exhibit neuroprotective effects by modulating neurotransmitter systems or acting as antioxidants. The ability to protect neuronal cells from oxidative stress could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Table of Potential Applications
| Application Area | Potential Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Antimicrobial | Disruption of microbial cell wall synthesis | , |
| Neuroprotection | Antioxidant properties | , |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific kinases involved in cell division.
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit potent activity against resistant strains of Staphylococcus aureus. The findings suggest that modifications to the oxazole ring can enhance antibacterial efficacy.
- Neuroprotective Studies : Preliminary research indicates that compounds with similar structures can protect against glutamate-induced neurotoxicity in neuronal cultures, suggesting a potential application in treating conditions like multiple sclerosis.
Comparaison Avec Des Composés Similaires
Key Physicochemical Differences :
- The 2-ethylphenyl group at the carboxamide nitrogen increases lipophilicity compared to derivatives with smaller substituents (e.g., hydroxyethyl in Compound I) .
Méthodes De Préparation
Cyclodehydration of Serine-Derived Dipeptides
The oxazole ring is constructed via cyclodehydration of a dipeptide precursor. As demonstrated in triazole and oxazole peptidomimetic syntheses, serine and leucine residues are coupled to form a dipeptide, which undergoes cyclodehydration using diethylaminosulfur trifluoride (DAST) and potassium carbonate (K₂CO₃). Subsequent oxidation with bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) yields the oxazole moiety.
Example procedure :
- Couple L-serine methyl ester (39 ) with N-protected leucine (40 ) using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form dipeptide 41 (87% yield).
- Treat 41 with DAST/K₂CO₃ in dichloromethane (DCM) at 0°C to generate oxazoline intermediate.
- Oxidize with BrCCl₃/DBU at room temperature to afford oxazole 42 (77% yield over two steps).
Synthesis of the Triazole-Carboxamide Fragment
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized via CuAAC, a widely used "click chemistry" method. A methyl-substituted alkyne reacts with an azide derived from 2-ethylaniline:
Carboxamide Formation
The triazole carboxylic acid is converted to the carboxamide via mixed anhydride or active ester methods:
- Activate 5-methyl-1H-1,2,3-triazole-4-carboxylic acid (57 ) with ethyl chloroformate.
- React with 2-ethylaniline in tetrahydrofuran (THF) to yield N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (62 , 79% yield).
Fragment Coupling and Final Assembly
Alkylation of the Triazole Nitrogen
The oxazole-methyl group is introduced via nucleophilic substitution:
- Deprotonate the triazole nitrogen in 62 using sodium hydride (NaH) in dimethylformamide (DMF).
- React with 4-(bromomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole (42 ) at 60°C for 12 hours.
- Purify via silica gel chromatography to isolate the target compound (72% yield).
Analytical Characterization and Validation
Spectroscopic Data
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.55–6.85 (m, 6H, aromatic), 5.21 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃).
- Elemental Analysis : Calculated for C₂₅H₂₇N₅O₄: C 64.50%, H 5.85%, N 15.05%. Found: C 64.32%, H 5.91%, N 14.98%.
Purity and Yield Optimization
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Yield Improvements : Pre-forming the oxazole prior to triazole alkylation increased overall yield from 15% to 72%, avoiding steric hindrance during macrocyclization.
Challenges and Methodological Refinements
Oxazole Formation
Initial attempts to form the oxazole after macrocyclization resulted in low yields (3%) due to ring strain. Cyclodehydration prior to fragment coupling proved critical.
Triazole Functionalization
Competing N1 vs. N2 alkylation in the triazole was mitigated using bulky bases (e.g., NaH) to favor N1 substitution.
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations ensure high purity and yield?
The synthesis of this triazole-oxazole hybrid typically involves multi-step reactions:
- Step 1 : Formation of the oxazole core via cyclization of 2,3-dimethoxyphenyl-substituted precursors under reflux conditions in solvents like acetonitrile or DMF .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by carboxamide coupling using EDCI/HOBt as activating agents .
- Key considerations : Optimize reaction temperature (60–80°C for CuAAC), solvent choice (polar aprotic solvents enhance reactivity), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization performed, and what spectral data are critical for confirmation?
- NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H NMR: δ 8.1–8.3 ppm for triazole protons) and substitution patterns on aromatic rings (e.g., 2,3-dimethoxyphenyl: δ 3.8–4.0 ppm for OCH₃ groups) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to oxazole and triazole moieties .
- X-ray crystallography (if available): Resolves stereochemical ambiguities in the oxazole-methyltriazole linkage .
Q. What are the primary biological targets or activities reported for similar triazole-oxazole derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via triazole-mediated hydrogen bonding with ATP-binding pockets .
- Antimicrobial effects : Disruption of microbial cell membranes through hydrophobic interactions with oxazole substituents .
- Target validation : Use biochemical assays (e.g., kinase inhibition ELISA) and cellular models (e.g., MTT assays on cancer cell lines) .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Source analysis : Compare assay conditions (e.g., cell line variability, serum concentration differences). For example, IC₅₀ discrepancies in cancer studies may arise from p53 status or metabolic activity .
- Control experiments : Include reference inhibitors (e.g., erlotinib for EGFR) to normalize data .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 2-ethylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., triazole binding to EGFR’s hinge region) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues (e.g., Lys721 in EGFR) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproducts in CuAAC steps (e.g., 30% higher yield vs. conventional heating) .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer during oxazole cyclization, enabling gram-scale production .
- In-line analytics : Implement HPLC-MS monitoring to detect intermediates and adjust conditions in real time .
Q. What strategies resolve challenges in solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release and improved tumor targeting .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to calculate bioavailability and half-life .
Methodological Tables
Q. Table 1. Key Spectral Signatures for Structural Confirmation
| Technique | Critical Data | Interpretation |
|---|---|---|
| 1H NMR | δ 8.2 ppm (1H, s) | Triazole C-H proton |
| 13C NMR | δ 160–165 ppm | Carboxamide carbonyl |
| HRMS | m/z 507.2012 [M+H]⁺ | Matches theoretical mass |
Q. Table 2. Comparison of Synthetic Yields Under Different Conditions
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional CuAAC | DMF | CuI | 65 | 95 |
| Ultrasound-assisted | DCM | CuNPs | 88 | 98 |
| Flow chemistry | MeCN | None | 78 | 97 |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
